2,5-Dimethyl-2-hexene
Overview
Description
2,5-Dimethyl-2-hexene is an organic compound with the molecular formula C8H16. It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by its two methyl groups attached to the second and fifth carbon atoms of the hexene chain. The presence of the double bond and the specific positioning of the methyl groups give this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-2-hexene can be synthesized through the dimerization of isobutene. This process involves the combination of two isobutene molecules under specific conditions. One effective method involves the co-feeding of hydrogen sulfide (H2S) with isobutene. The reaction is typically carried out at a temperature of 375°C and a molar ratio of isobutene to hydrogen sulfide of 2:1. The total feed pressure is maintained between 1.0 to 3.0 atm to optimize the yield of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar dimerization processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reactor designs are common practices to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its corresponding alkane, 2,5-Dimethylhexane.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where substituents such as halogens can be added across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,5-Dimethyl-2-hexanol, 2,5-Dimethyl-2-hexanone, or 2,5-Dimethylhexanoic acid.
Reduction: The major product is 2,5-Dimethylhexane.
Substitution: Halogenated derivatives such as 2,5-Dichloro-2-hexene or 2,5-Dibromo-2-hexene.
Scientific Research Applications
2,5-Dimethyl-2-hexene has several applications in scientific research and industry:
Chemistry: It is used as a building block in organic synthesis and polymerization reactions. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active compounds.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals or therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2-hexene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species and forming new bonds. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygen-containing functional groups. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The specific pathways and intermediates depend on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhexane: The fully saturated analog of 2,5-Dimethyl-2-hexene, lacking the double bond.
2,5-Dimethyl-1-hexene: An isomer with the double bond located at the first carbon atom.
2,5-Dimethyl-3-hexene: An isomer with the double bond located at the third carbon atom.
Uniqueness
This compound is unique due to the specific positioning of its double bond and methyl groups, which influence its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective reactions that are not possible with its isomers or saturated analogs. Its ability to participate in both electrophilic addition and oxidation-reduction reactions makes it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2,5-dimethylhex-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZIUYUUQFYZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871025 | |
Record name | 2,5-Dimethylhex-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3404-78-2, 18923-87-0 | |
Record name | 2-Hexene, 2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 2-methyl-, dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018923870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIMETHYL-2-HEXENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethylhex-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hexene, 2,5-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHYL-2-HEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X0D0DC5MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,5-Dimethyl-2-hexene be synthesized from readily available starting materials?
A1: Yes, research suggests that this compound can be synthesized via the dimerization of isobutene in the presence of hydrogen sulfide (H2S). [] This method offers a potentially cost-effective route using readily available starting materials.
Q2: What factors influence the yield of this compound during this synthesis?
A2: The study by [] demonstrated that several factors influence the yield of this compound:
Q3: Besides this compound, are there any other products formed during this dimerization reaction?
A3: The dimerization of isobutene with H2S co-feeding produces a mixture of isomers, including 2,5-Dimethyl-1-hexene and 2,5-Dimethylhexane, along with the desired this compound. []
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